2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-D]pyrimidin-4-one
Overview
Description
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-D]pyrimidin-4-one is a heterocyclic compound that features a thieno[2,3-D]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-D]pyrimidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with thiourea to yield the thieno[2,3-D]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-D]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions with solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-D]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studies to understand its mechanism of action and interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-D]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biological pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substituents attached to the thieno and pyrimidine rings.
Thieno[3,4-B]pyridine Derivatives: These compounds have a different arrangement of the thieno and pyridine rings but exhibit similar biological activities.
Uniqueness
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3H,4H-thieno[2,3-D]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S2/c1-8-9(2)23-15-13(8)14(21)18-16(19-15)22-7-12(20)10-3-5-11(17)6-4-10/h3-6H,7H2,1-2H3,(H,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMYVYSWLVXEAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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